molecular formula C12H13BrF3NO2 B2549849 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid CAS No. 2060005-61-8

3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid

Cat. No.: B2549849
CAS No.: 2060005-61-8
M. Wt: 340.14
InChI Key: XHBLUJCCEMMJDQ-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid is a chemical compound with the molecular formula C12H13BrF3NO2 and a molecular weight of 340.14 g/mol . This compound is known for its unique structure, which includes a bromophenyl group attached to an azetidine ring, and is stabilized by trifluoroacetic acid. It is commonly used in various chemical and pharmaceutical research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid typically involves the reaction of 3-bromobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . The resulting product is then treated with trifluoroacetic acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, THF), bases (sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents (m-CPBA), solvents (dichloromethane).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Major Products

Scientific Research Applications

3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid involves its interaction with various molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid is unique due to the combination of its bromophenyl group and azetidine ring, which imparts distinct reactivity and stability. The presence of trifluoroacetic acid further enhances its solubility and stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.C2HF3O2/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;3-2(4,5)1(6)7/h1-3,5,9,12H,4,6-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBLUJCCEMMJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)Br.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060005-61-8
Record name 3-[(3-bromophenyl)methyl]azetidine; trifluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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